Fenoxaprop-ethyl, (-)-

Description

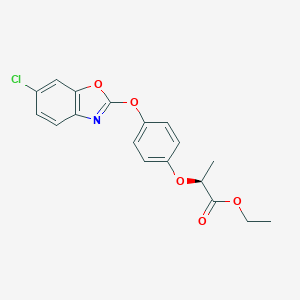

Fenoxaprop ethyl is an aromatic ether.

Fenoxaprop-ethyl (organic nitrate combined with L-arginine), is an oral proprietary nitrate therapeutic shown to induce coronary vasodilation while overcoming the significant problem of drug tolerance. Fenoxaprop-ethyl has been investigated to treat chronic angina, the chest pain that occurs from inadequate blood flow to the coronary arteries around the heart.

Fenoxaprop Ethyl can cause developmental toxicity according to The Environmental Protection Agency (EPA).

ACCLAIM (organic nitrate combined with L-arginine), is an oral proprietary nitrate therapeutic shown to induce coronary vasodilation while overcoming the significant problem of drug tolerance. ACCLAIM treat chronic angina, the chest pain that occurs from inadequate blood flow to the coronary arteries around the heart.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKBPHSEKWERTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO5 | |

| Record name | FENOXAPROP ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032392 | |

| Record name | Fenoxaprop-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Coarse light beige to brown powder. Selective herbicide., Colorless solid; [HSDB] Light beige to brown solid; [CAMEO] | |

| Record name | FENOXAPROP ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoxaprop-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C @ 100 pa | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility @ 20 °C: >0.5% in hexane; >1% in cyclohexane, ethanol, 1-octanol; >20%in ethyl acetate; >30% in toluene; >50% in acetone; solubility in water @ 25 °C: 0.9 mg/l | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 0.19 X 10-5 Pa @ 20 °C | |

| Record name | Fenoxaprop-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid | |

CAS No. |

66441-23-4, 113776-20-8 | |

| Record name | FENOXAPROP ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoxaprop-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66441-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoxaprop-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066441234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxaprop-ethyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenoxaprop-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-[4-[(6-chlorobenzoxazol-2-yl)oxy]phenoxy]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (2S)-(+)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXAPROP-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U20WEM458 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

84-85 °C | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the (-)-Isomer of Fenoxaprop-ethyl

This technical guide provides a comprehensive overview of the (-)-isomer of Fenoxaprop-ethyl, a chiral herbicide. The document is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering detailed information on its chemical structure, properties, biological activity, and analytical methodologies.

Introduction to Fenoxaprop-ethyl and its Stereoisomerism

Fenoxaprop-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class.[1] It is widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] The molecule possesses a chiral center, resulting in the existence of two enantiomers: the R-(+)-isomer and the S-(-)-isomer.[2][3][4] The herbicidal activity is primarily associated with the R-(+)-enantiomer, commercially known as Fenoxaprop-P-ethyl, while the S-(-)-isomer is considered significantly less active.[2][4][5] This guide focuses specifically on the chemical and biological characteristics of the S-(-)-isomer of Fenoxaprop-ethyl.

Chemical Structure and Properties

The S-(-)-isomer of Fenoxaprop-ethyl, while less common commercially, shares the same molecular formula and mass as its R-(+)-counterpart. The key difference lies in the spatial arrangement of the atoms around the chiral carbon.

Quantitative Chemical Data

The following table summarizes the key chemical and physical properties of Fenoxaprop-ethyl. It's important to note that most physical properties are identical for both enantiomers.[6]

| Property | Value | Reference |

| IUPAC Name | ethyl (2S)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate | N/A |

| Molecular Formula | C₁₈H₁₆ClNO₅ | [7][8] |

| Molecular Weight | 361.8 g/mol | [7][8] |

| CAS Registry Number | 66441-23-4 (for racemic mixture) | [7] |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 84-85 °C (for racemic mixture) | N/A |

| Water Solubility | Low | [2] |

Biological Activity and Mode of Action

The two enantiomers of Fenoxaprop-ethyl exhibit significant differences in their biological activity. The S-(-)-isomer is considered the herbicidally inactive form.[5][6] The potent herbicidal effects are attributed to the R-(+)-isomer (Fenoxaprop-P-ethyl), which acts as an inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme.[2][9] This enzyme is crucial for the biosynthesis of fatty acids in grasses.[1][9] By blocking this pathway, Fenoxaprop-P-ethyl disrupts the formation of cell membranes, leading to the cessation of growth and eventual death of the susceptible grassy weeds.[1] Broadleaf plants are generally tolerant because the ACCase enzyme in their cytoplasm is structurally different and insensitive to this class of herbicides.

Enantioselective Environmental Behavior

Research has shown that the two enantiomers of Fenoxaprop-ethyl behave differently in the environment, particularly in soil. Studies on the enantioselective degradation have demonstrated that the herbicidally inactive S-(-)-enantiomer degrades at a faster rate in soil compared to the active R-(+)-enantiomer.[5][6][10] This enantioselective degradation is primarily attributed to microbial processes.[5][10] Furthermore, Fenoxaprop-ethyl is relatively stable in terms of its configuration in soil, with no significant interconversion between the S-(-) and R-(+) forms observed during incubation studies.[5][6]

Experimental Protocols

Enantioselective Analysis by Chiral HPLC

The separation and quantification of the enantiomers of Fenoxaprop-ethyl are typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Methodology:

-

Sample Preparation: Soil or plant samples containing Fenoxaprop-ethyl are extracted using an appropriate organic solvent, such as acetonitrile or acetone. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering substances.

-

Chiral HPLC Separation: The purified extract is injected into an HPLC system equipped with a chiral column. An amylose tri-(3,5-dimethylphenylcarbamate) (ADMPC) column is commonly used for this separation.[5][6][10]

-

Mobile Phase: The mobile phase typically consists of a mixture of n-hexane and isopropanol, often with a small amount of trifluoroacetic acid to improve peak shape.[3]

-

Detection: The separated enantiomers are detected using a UV detector, typically at a wavelength of 238 nm.

-

Quantification: The concentration of each enantiomer is determined by comparing the peak areas to those of known analytical standards of the pure enantiomers.

Synthesis and Resolution

The commercial production of Fenoxaprop-P-ethyl, the active R-enantiomer, involves stereospecific synthesis methods to ensure a high enantiomeric purity.[11][12] One common approach involves the use of a chiral starting material, such as R-(+)-2-(4-hydroxyphenoxy) propionic ester, which is then reacted with 2,6-dichlorobenzoxazole.[11][13] These synthetic routes are designed to produce the desired R-(+)-isomer directly, minimizing the formation of the inactive S-(-)-isomer.

Conclusion

The S-(-)-isomer of Fenoxaprop-ethyl is the herbicidally inactive enantiomer of this widely used herbicide. While sharing identical physical properties with its active counterpart, the R-(+)-isomer, its biological activity is negligible. The primary significance of the S-(-)-isomer lies in the context of environmental fate, where it exhibits faster microbial degradation in soil. The development of stereospecific synthetic methods for Fenoxaprop-P-ethyl has largely rendered the use of the racemic mixture obsolete, focusing on the delivery of the active ingredient in a more efficient and environmentally conscious manner. Understanding the properties and behavior of the inactive S-(-)-isomer is crucial for comprehensive environmental risk assessments and for optimizing the formulation and application of Fenoxaprop-based herbicides.

References

- 1. What Is Fenoxaprop-ethyl 98% TC and How Is It Used in Weed Management? [jindunchemical.com]

- 2. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]

- 3. Fenoxaprop-P-ethyl [cipac.org]

- 4. Fenoxaprop-ethyl [sitem.herts.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fenoxaprop-ethyl | C18H16ClNO5 | CID 47938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fenoxaprop-P-ethyl | C18H16ClNO5 | CID 91707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalwarehouse.com [chemicalwarehouse.com]

- 10. Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil. | Semantic Scholar [semanticscholar.org]

- 11. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents [patents.google.com]

- 12. Fenoxaprop-p-ethyl and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN102351808A - New method for synthesizing fenoxaprop-P-ethyl - Google Patents [patents.google.com]

Stereospecific Properties of Fenoxaprop-ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxaprop-ethyl is a chiral herbicide widely used for the post-emergence control of grass weeds. Its biological activity is highly dependent on its stereochemistry, with the R-(+)-enantiomer, known as fenoxaprop-P-ethyl, being the herbicidally active isomer. The S-(-)-enantiomer is considered inactive. This technical guide provides an in-depth analysis of the stereospecific properties of fenoxaprop-ethyl, covering its differential biological activity, metabolic fate, and environmental degradation. Detailed experimental protocols for chiral separation and bioactivity assessment are provided, alongside quantitative data and visual representations of key pathways and workflows to support research and development in this area.

Introduction

Fenoxaprop-ethyl, chemically known as (±)-ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate, possesses a single chiral center, leading to the existence of two enantiomers: R-(+)-fenoxaprop-ethyl and S-(-)-fenoxaprop-ethyl. The herbicidal efficacy of fenoxaprop-ethyl is almost exclusively attributed to the R-enantiomer, which acts as a potent inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme in target grass species.[1] This enzyme is crucial for fatty acid biosynthesis, and its inhibition leads to the disruption of cell membrane formation and ultimately plant death.[1] The S-enantiomer is significantly less effective as a herbicide.[1]

Upon entering the plant or soil, fenoxaprop-ethyl is rapidly hydrolyzed to its corresponding acid, fenoxaprop, which is also chiral and represents the biologically active form of the herbicide.[2] The stereospecificity of fenoxaprop-ethyl extends to its metabolism and environmental degradation, with microorganisms preferentially degrading the inactive S-enantiomer.[3] Understanding these stereospecific properties is critical for optimizing herbicidal formulations, assessing environmental impact, and conducting accurate risk assessments.

Stereoselective Bioactivity and Mode of Action

The primary mode of action of fenoxaprop-ethyl is the inhibition of the ACCase enzyme, a critical enzyme in the biosynthesis of fatty acids.[1] The R-enantiomer of its active metabolite, fenoxaprop acid, is a more potent inhibitor of ACCase than the S-enantiomer.[2] This stereoselectivity at the target site is the basis for the differential herbicidal activity between the two enantiomers.

Signaling Pathway: ACCase Inhibition

The inhibition of ACCase by R-fenoxaprop disrupts the production of malonyl-CoA, a key building block for fatty acid synthesis. This leads to a cascade of effects, including the cessation of lipid production, loss of cell membrane integrity, and ultimately, cell death in the meristematic tissues of susceptible grasses.

Stereoselective Metabolism and Degradation

Fenoxaprop-ethyl undergoes stereoselective metabolism in various organisms and degradation in the environment. The primary metabolic pathway is the hydrolysis of the ethyl ester to form fenoxaprop acid.

Environmental Fate

In soil and aquatic environments, the degradation of fenoxaprop-ethyl and its primary metabolite, fenoxaprop acid, is enantioselective and primarily driven by microbial activity.[3]

-

Fenoxaprop-ethyl (FE): The herbicidally inactive S-(-)-enantiomer of fenoxaprop-ethyl degrades faster than the active R-(+)-enantiomer in soil and water-sediment microcosms.[4][5] In these systems, fenoxaprop-ethyl has a very short half-life, often less than one day.[5]

-

Fenoxaprop Acid (FA): The degradation of fenoxaprop acid is also enantioselective, with the S-(-)-enantiomer degrading more rapidly than the R-(+)-enantiomer in soil.[3][4] In some soils, an inversion of the S-(-)-enantiomer to the herbicidally active R-(+)-enantiomer has been observed.[3][4]

Table 1: Enantioselective Degradation Half-lives of Fenoxaprop Acid in Different Soils

| Soil Type | Enantiomer | Half-life (t1/2) in days | Reference |

| Soil 1 | S-(-)-Fenoxaprop Acid | 2.03 | [3][4] |

| R-(+)-Fenoxaprop Acid | 2.42 | [3][4] | |

| Soil 2 | S-(-)-Fenoxaprop Acid | 5.17 | [3][4] |

| R-(+)-Fenoxaprop Acid | 20.39 | [3][4] | |

| Soil 3 | S-(-)-Fenoxaprop Acid | 3.47 | [4] |

| R-(+)-Fenoxaprop Acid | 10.21 | [4] |

In Vivo Metabolism

Stereoselective metabolism of fenoxaprop-ethyl has also been observed in animal studies. In rabbits, fenoxaprop-ethyl is rapidly degraded to fenoxaprop acid. The subsequent metabolism of fenoxaprop acid is stereoselective, with the S-(-)-enantiomer being eliminated faster from plasma and various tissues than the R-(+)-enantiomer. A conversion of S-(-)-fenoxaprop acid to R-(+)-fenoxaprop acid has also been noted in rabbit plasma.

Metabolic Pathway of Fenoxaprop-ethyl

Stereoselective Ecotoxicity

Table 2: Acute Toxicity of Fenoxaprop-P-ethyl and its Metabolites to Aquatic Organisms

| Compound | Organism | Endpoint (48h EC50) | Value (µmol/L) | Reference |

| Fenoxaprop-P-ethyl (FE) | Daphnia magna | EC50 | 14.3 | |

| Fenoxaprop Acid (FA) | Daphnia magna | EC50 | 43.8 | |

| CDHB* | Daphnia magna | EC50 | 49.8 | |

| EHPP** | Daphnia magna | EC50 | 333.1 | |

| Fenoxaprop-P-ethyl | Rainbow Trout | LC50 (96h) | 0.46 mg/L | [3] |

| Fenoxaprop-P-ethyl | Bluegill Sunfish | LC50 (96h) | 0.58 mg/L | [3] |

*CDHB: 6-chloro-2,3-dihydrobenzoxazol-2-one **EHPP: ethyl 2-(4-hydroxyphenoxy)propanoate

Experimental Protocols

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomers of fenoxaprop-ethyl and fenoxaprop acid can be effectively separated and quantified using HPLC with a chiral stationary phase.

-

Objective: To separate and quantify the R-(+) and S-(-) enantiomers of fenoxaprop-ethyl and fenoxaprop acid.

-

Instrumentation: A standard HPLC system with UV detection is suitable.

-

Chiral Column: Polysaccharide-based chiral stationary phases are commonly used. For example, an amylose tris-(3,5-dimethylphenylcarbamate) (ADMPC) coated column.[3][4]

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of isooctane and 2-propanol with a small amount of trifluoroacetic acid.[6]

-

Detection: UV detection at an appropriate wavelength (e.g., 238 nm).

-

Procedure:

-

Prepare standard solutions of the racemic mixture and, if available, the individual enantiomers in the mobile phase.

-

Prepare the sample by extracting the analytes from the matrix (e.g., soil, water, tissue) using a suitable solvent and clean-up procedure.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standards and samples onto the HPLC system.

-

Identify the enantiomer peaks based on the retention times of the standards.

-

Quantify the concentration of each enantiomer by comparing the peak areas with the calibration curve generated from the standards.

-

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This in vitro assay measures the inhibitory effect of fenoxaprop enantiomers on ACCase activity. A common method is a malachite green colorimetric functional assay.

-

Objective: To determine the concentration of fenoxaprop enantiomers that inhibits 50% of ACCase activity (IC50).

-

Principle: The assay measures the production of ADP, a byproduct of the ACCase-catalyzed reaction, which is then quantified colorimetrically.

-

Materials:

-

Partially purified ACCase enzyme extract from a susceptible plant species.

-

Assay buffer (e.g., 0.1 M Tricine, pH 8.0, containing KCl, MgCl₂, DTT, BSA, NaHCO₃, and ATP).

-

Substrate: Acetyl-CoA.

-

Test compounds: R-fenoxaprop, S-fenoxaprop, and racemic fenoxaprop solutions.

-

Malachite green reagent.

-

Microplate reader.

-

-

Procedure:

-

Prepare a reaction mixture containing the enzyme extract, assay buffer, and a series of concentrations of the test compounds in a microplate.

-

Initiate the enzymatic reaction by adding acetyl-CoA to each well.

-

Incubate the plate at a controlled temperature (e.g., 32°C) for a specific time.

-

Stop the reaction by adding an acid solution.

-

Add the malachite green reagent to each well to react with the ADP produced.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of ACCase inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

The biological activity, metabolism, and environmental fate of fenoxaprop-ethyl are fundamentally linked to its stereochemistry. The R-(+)-enantiomer is the active herbicidal agent, while the S-(-)-enantiomer is largely inactive. This stereoselectivity is evident in its mode of action, with the R-enantiomer being a more potent inhibitor of ACCase. Furthermore, the degradation of fenoxaprop-ethyl and its primary metabolite, fenoxaprop acid, in the environment is a stereoselective process, with a preference for the degradation of the less active S-enantiomer. These stereospecific properties have significant implications for the development of more effective and environmentally benign herbicidal formulations. A thorough understanding of the differential behavior of fenoxaprop-ethyl enantiomers is essential for accurate environmental risk assessment and regulatory decision-making. Future research should focus on elucidating the specific enzymatic pathways involved in the stereoselective degradation and obtaining more comprehensive comparative toxicity data for the individual enantiomers on a wider range of non-target organisms.

References

- 1. Peer review of the pesticide risk assessment of the active substance fenoxaprop‐P‐ethyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmbri.ca [bmbri.ca]

- 4. researchgate.net [researchgate.net]

- 5. Influence of toxicity and dissipation of racemic fenoxaprop and its R-enantiomer in Scenedesmus obliquus suspension by cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of S-(-)-Fenoxaprop-ethyl

This in-depth technical guide provides a comprehensive overview of the biological activity of S-(-)-fenoxaprop-ethyl, a selective post-emergence herbicide. Tailored for researchers, scientists, and professionals in drug development, this document delves into its mechanism of action, metabolic pathways, and the basis of its selective herbicidal effects. The guide summarizes key quantitative data, details experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of this important agrochemical.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

S-(-)-fenoxaprop-ethyl is the herbicidally active R-enantiomer of fenoxaprop-ethyl.[1] Its primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the first committed step: the carboxylation of acetyl-CoA to malonyl-CoA.[2] This process is fundamental for the formation of lipids, which are essential for building cell membranes and storing energy.[2][4]

In susceptible grass species, S-(-)-fenoxaprop-ethyl acts as a potent inhibitor of the plastidic ACCase.[2] Following absorption, the ethyl ester is rapidly hydrolyzed to the biologically active fenoxaprop acid, which then binds to the carboxyltransferase (CT) domain of the ACCase enzyme.[5] This binding event blocks the production of malonyl-CoA, leading to a cessation of fatty acid synthesis. The disruption of lipid metabolism results in the breakdown of cell membrane integrity, inhibition of growth, and ultimately, cell death in the target weed.[4] Symptoms in susceptible plants include chlorosis (yellowing) of new leaves, followed by necrosis and the characteristic "dead heart" symptom where the growing point dies.[6]

The selectivity of S-(-)-fenoxaprop-ethyl between susceptible grasses and tolerant broadleaf crops is attributed to differences in the structure of their respective ACCase enzymes.[2] Broadleaf plants possess a heteromeric form of ACCase that is structurally different from the homomeric ACCase found in grasses, rendering it insensitive to this class of herbicides.[2]

References

- 1. How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. Detoxification of Fenoxaprop-P-Ethyl Herbicide: A Study on Physiological and Metabolic Adaptation of Anabaena laxa and Nostoc muscorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. archive.lib.msu.edu [archive.lib.msu.edu]

- 5. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

Unraveling the Molecular Intrigue: A Technical Guide to the Mechanism of Action of Aryloxyphenoxypropionate Herbicides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aryloxyphenoxypropionate (AOPP) herbicides, a critical class of selective post-emergence graminicides, exert their phytotoxic effects by targeting a pivotal enzyme in plant metabolism: acetyl-CoA carboxylase (ACCase). This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of AOPP herbicides. It delves into the intricate details of their interaction with ACCase, the basis of their selectivity, and the quantitative measures of their inhibitory potency. Detailed experimental protocols for key assays and visual representations of the involved pathways are provided to facilitate a deeper understanding and further research in this domain.

The Core Mechanism: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of aryloxyphenoxypropionate herbicides is the potent and specific inhibition of acetyl-CoA carboxylase (ACCase; EC 6.4.1.2).[1][2][3] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[4][5] This reaction is the first committed and rate-limiting step in the biosynthesis of fatty acids.[1]

Fatty acids are fundamental components of cell membranes, storage lipids, and signaling molecules. By inhibiting ACCase, AOPP herbicides effectively shut down the production of malonyl-CoA, thereby halting fatty acid synthesis.[6] This disruption of lipid biosynthesis leads to a cascade of cellular-level consequences, including the failure to produce new membranes required for cell growth and division, ultimately resulting in the death of the plant.[1][7] The meristematic regions, areas of active growth, are particularly susceptible to the effects of AOPP herbicides.[7][8]

The Target Enzyme: Structure and Isoforms

In the plant kingdom, ACCase exists in two distinct molecular forms: a homomeric and a heteromeric form.[5][9]

-

Homomeric ACCase: This form consists of a single large polypeptide (around 220-240 kDa) that contains all three functional domains: biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and carboxyltransferase (CT). It is primarily located in the cytoplasm.

-

Heteromeric ACCase: This form is composed of multiple, distinct subunits that are encoded by different genes. It is typically found in the plastids of most plants.

The selectivity of AOPP herbicides is largely attributed to the structural differences between the ACCase isoforms present in various plant groups.[2][7]

Basis of Selectivity: Grasses vs. Broadleaf Weeds

AOPP herbicides are highly effective against most grass species (graminaceous plants) while exhibiting excellent tolerance in broadleaf crops.[2] This selectivity stems from the fact that grasses possess a susceptible, homomeric form of ACCase in their chloroplasts, the site of de novo fatty acid synthesis.[3] In contrast, most broadleaf plants have a resistant, heteromeric form of ACCase in their plastids.[9] The cytoplasmic homomeric ACCase in broadleaf plants is significantly less sensitive to AOPP herbicides.[9]

Molecular Interaction: Binding to the Carboxyltransferase Domain

Detailed biochemical and structural studies have revealed that AOPP herbicides bind to the carboxyltransferase (CT) domain of the homomeric ACCase.[10] The CT domain is responsible for transferring the carboxyl group from biotin to acetyl-CoA. By binding to this domain, AOPPs competitively inhibit the binding of the acetyl-CoA substrate.[10]

Crystal structure analysis of the yeast ACCase CT domain in complex with AOPP herbicides like diclofop and haloxyfop has provided atomic-level insights into the binding mechanism.[11] The herbicide molecule occupies the active site at the dimer interface of the CT domain, preventing the productive binding of acetyl-CoA.[5][11]

Quantitative Inhibition of ACCase

The potency of AOPP herbicides is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values vary depending on the specific herbicide, the plant species, and the presence of resistance-conferring mutations.

| Herbicide | Plant Species | Biotype | IC50 (µM) | Ki (µM) | Reference |

| Quizalofop | Wheat (Triticum aestivum) | Susceptible | 0.486 | - | [2] |

| Quizalofop | Wheat (Triticum aestivum) | Resistant (1 mutant allele) | 1.85 | - | [2] |

| Quizalofop | Wheat (Triticum aestivum) | Resistant (2 mutant alleles) | 19.3 | - | [2] |

| Haloxyfop | Wheat (Triticum aestivum) | Susceptible | 0.968 | - | [2] |

| Haloxyfop | Wheat (Triticum aestivum) | Resistant (1 mutant allele) | 0.763 | - | [2] |

| Haloxyfop | Wheat (Triticum aestivum) | Resistant (2 mutant alleles) | 1.15 | - | [2] |

| Fenoxaprop-p-ethyl | Wild Oat (Avena fatua) | Susceptible | - | - | [7] |

| Fenoxaprop-p-ethyl | Wild Oat (Avena fatua) | Resistant | - | - | [7] |

| Fluazifop-p-butyl | Southern Crabgrass (Digitaria ciliaris) | Susceptible | 0.5 | - | [12] |

| Fluazifop-p-butyl | Southern Crabgrass (Digitaria ciliaris) | Resistant (R1) | 8.9 | - | [12] |

| Fluazifop-p-butyl | Southern Crabgrass (Digitaria ciliaris) | Resistant (R2) | 17.1 | - | [12] |

Experimental Protocols

Extraction of Plant ACCase

This protocol describes the extraction of ACCase from fresh plant tissue for subsequent activity assays.

Materials:

-

Fresh young leaf tissue

-

Liquid nitrogen

-

Extraction Buffer: 100 mM Tricine-KOH (pH 8.0), 0.5 M glycerol, 50 mM KCl, 1 mM EDTA, 1 mM DTT, and 1 mM PMSF.

-

Mortar and pestle

-

Cheesecloth

-

Centrifuge and centrifuge tubes

Procedure:

-

Harvest 5-10 g of fresh, young leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add 20 mL of ice-cold extraction buffer to the powdered tissue and continue grinding until a homogenous slurry is formed.

-

Filter the homogenate through four layers of cheesecloth into a pre-chilled centrifuge tube.

-

Centrifuge the filtrate at 30,000 x g for 30 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude ACCase extract. Store on ice and use immediately for activity assays.

Spectrophotometric ACCase Activity Assay

This assay measures ACCase activity by coupling the production of ADP to the oxidation of NADH in a pyruvate kinase/lactate dehydrogenase system.

Materials:

-

Crude ACCase extract

-

Assay Buffer: 100 mM Tricine-KOH (pH 8.3), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT.

-

Substrate Solution: 10 mM ATP, 2 mM acetyl-CoA, 15 mM NaHCO₃.

-

Coupling System: 0.2 mM NADH, 2 mM phosphoenolpyruvate, 5 units of pyruvate kinase, and 5 units of lactate dehydrogenase in assay buffer.

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

In a cuvette, combine 800 µL of assay buffer, 100 µL of the coupling system, and 50 µL of the crude ACCase extract.

-

Incubate the mixture for 2 minutes at 30°C to allow the temperature to equilibrate.

-

Initiate the reaction by adding 50 µL of the substrate solution and mix immediately.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of ACCase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of malonyl-CoA per minute.

Colorimetric ACCase Activity Assay (Malachite Green Assay)

This assay quantifies the inorganic phosphate (Pi) released from the ATP hydrolysis that accompanies the carboxylation of acetyl-CoA.

Materials:

-

Crude ACCase extract

-

Assay Buffer: 100 mM Tricine-KOH (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, 25 mM ATP.

-

Acetyl-CoA solution: 4.5 mM.

-

Malachite Green Reagent: Mix 5 ml of 0.045% (w/v) malachite green hydrochloride with 1.44 ml of 8.5 mM ammonium molybdate in 4 M HCl and 0.104 ml of 10% (v/v) Triton X-100.

-

96-well microplate and plate reader.

Procedure:

-

In each well of a 96-well plate, add 25 µL of the crude enzyme extract.

-

Add 25 µL of the AOPP herbicide solution at various concentrations (for inhibition studies) or buffer for control.

-

Add 150 µL of the assay buffer.

-

Start the reaction by adding 25 µL of the acetyl-CoA solution.

-

Incubate the plate at 30°C for 20 minutes.

-

Stop the reaction by adding 25 µL of the malachite green reagent.

-

After 15 minutes of color development, measure the absorbance at 630 nm.

-

Construct a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi produced.

Visualizing the Mechanism and Workflows

Signaling Pathway of AOPP Herbicide Action

Caption: AOPP herbicide action pathway from application to plant death.

Experimental Workflow for ACCase Inhibition Assay

Caption: Workflow for determining AOPP herbicide inhibition of ACCase.

Logical Relationship of ACCase Isoforms and Herbicide Selectivity

Caption: Basis of AOPP herbicide selectivity between grasses and broadleaf plants.

References

- 1. static.igem.org [static.igem.org]

- 2. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Plant acetyl-CoA carboxylase: structure, biosynthesis, regulation, and gene manipulation for plant breeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. biorxiv.org [biorxiv.org]

- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 9. cambridge.org [cambridge.org]

- 10. scielo.br [scielo.br]

- 11. newprairiepress.org [newprairiepress.org]

- 12. bioone.org [bioone.org]

The Discovery and Synthesis of Fenoxaprop-ethyl: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxaprop-ethyl, a member of the aryloxyphenoxypropionate class of herbicides, stands as a significant post-emergence solution for the selective control of annual and perennial grass weeds in a multitude of broadleaf crops. This technical guide delves into the core aspects of its discovery, detailing the evolution from a racemic mixture to the commercially prevalent, more active R-enantiomer, fenoxaprop-P-ethyl. A comprehensive overview of its synthesis is provided, including detailed experimental protocols for the key chemical transformations. The herbicide's mechanism of action, centered on the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, is elucidated through a description of the affected biochemical pathways. Furthermore, this guide presents a compilation of quantitative data on its herbicidal efficacy, crop safety, and toxicological profile, structured for clarity and comparative analysis.

Discovery and Development

Fenoxaprop-ethyl was first registered in 1987 and introduced by the American Hoechst Corporation.[1] Initially, it was commercialized as a racemic mixture of its two stereoisomers. Subsequent research revealed that the herbicidal activity is primarily attributed to the R-enantiomer, leading to the development and commercialization of fenoxaprop-P-ethyl, which is the more biologically active form.[2] This selective action against grassy weeds without harming broadleaf crops has made it a valuable tool in modern agriculture.[3]

Synthesis of Fenoxaprop-P-ethyl

The commercial synthesis of fenoxaprop-P-ethyl is a multi-step process that involves the preparation of key intermediates followed by their condensation to form the final product. The primary route involves the reaction of 2,6-dichlorobenzoxazole with R-(+)-2-(4-hydroxyphenoxy)propionic acid or its ethyl ester.

Synthesis of Key Intermediates

2.1.1. Synthesis of 2,6-dichlorobenzoxazole

One common method for the synthesis of 2,6-dichlorobenzoxazole involves the chlorination of 6-chlorobenzoxazolone.

-

Experimental Protocol:

-

To a reaction vessel, add 6-chlorobenzoxazolone and a suitable solvent such as toluene.

-

Slowly add a chlorinating agent, for example, phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), while maintaining the temperature at 60°C for 30 minutes.

-

After the initial reaction, the mixture is refluxed for several hours to ensure complete conversion.

-

The solvent is then removed under reduced pressure.

-

The crude product is purified by vacuum distillation or recrystallization to yield 2,6-dichlorobenzoxazole.

-

2.1.2. Synthesis of R-(+)-2-(4-hydroxyphenoxy)propionic acid

This chiral intermediate can be synthesized via the hydrolysis of its corresponding methyl ester.

-

Experimental Protocol:

-

Dissolve Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate in an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature (20°C) for approximately 3 hours.

-

After the hydrolysis is complete, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

The resulting solid is filtered, washed with water, and dried to obtain R-(+)-2-(4-hydroxyphenoxy)propionic acid.

-

Final Condensation to Fenoxaprop-P-ethyl

The final step involves the etherification reaction between the two key intermediates.

-

Experimental Protocol:

-

In a four-neck flask equipped with a stirrer, thermometer, and condenser, dissolve 2,6-dichlorobenzoxazole (0.2 mol) and R-(+)-2-(4-hydroxyphenoxy) ethyl propionate (0.2 mol) in acetonitrile (400 ml).

-

Add anhydrous potassium carbonate (0.3 mol) to the mixture.

-

Heat the mixture to reflux temperature with stirring and maintain for approximately 35 hours.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting residue is then dissolved in ethanol and decolorized with activated carbon.

-

The solution is filtered, and the filtrate is cooled to induce crystallization.

-

The white needle-like crystals of fenoxaprop-P-ethyl are collected by filtration and dried. The reported melting point is 80-84°C, with a purity of 94% and a molar yield of 85%.

-

Mechanism of Action

Fenoxaprop-ethyl is a selective, systemic herbicide that is absorbed primarily through the leaves of grass weeds.[4] It is translocated within the plant to the sites of active growth. The herbicidal activity of fenoxaprop-ethyl is due to its inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[2] This enzyme catalyzes the first committed step in fatty acid biosynthesis. The inhibition of ACCase disrupts the production of lipids, which are essential components of cell membranes and for energy storage. This leads to a cessation of growth, followed by chlorosis and necrosis of the weed, ultimately resulting in its death within two to three weeks.[1][5]

Caption: Mode of action pathway for fenoxaprop-ethyl.

Quantitative Data

Herbicidal Efficacy

The efficacy of fenoxaprop-P-ethyl has been evaluated in numerous field trials against a variety of grass weeds in different crops.

| Weed Species | Crop | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |

| Echinochloa colona, Echinochloa crus-galli | Transplanted Rice | 86.25 | >90 | [5] |

| Phalaris minor | Wheat | 120 | >90 | [6] |

| Avena ludoviciana | Wheat | 150-240 | >90 | [6] |

| Grassy Weeds (general) | Onion | 78.75 | Significant reduction | [7] |

| Echinochloa glabrescens, E. crus-galli | Summer Rice | 90-100 | Effective reduction | [8] |

Crop Safety and Yield

Fenoxaprop-P-ethyl exhibits excellent selectivity in broadleaf crops. While some transient phytotoxicity like yellowing or stunting has been observed at higher application rates, the crops typically recover without a significant impact on yield.[5][9]

| Crop | Application Rate (g a.i./ha) | Effect on Crop | Yield Outcome | Reference |

| Transplanted Rice | 86.25 | Minor transient phytotoxicity | Markedly improved yield | [5][9] |

| Late Sown Wheat | 100-120 | Safe | Significantly higher grain yield | [6] |

| Onion | 56.25 - 78.75 | No phytotoxic effect | Increased bulb yield | [7] |

| Summer Rice | 100 | Safe | Statistically at par with hand weeding | [8] |

Toxicological Data

| Test | Organism | Result | Reference |

| Avian Oral LD50 | Bobwhite quail | >2510 mg/kg | [1] |

| Avian Dietary LC50 | Mallard duck | >5620 ppm | [1] |

| Aquatic Toxicity (Fish) | Bluegill sunfish | 310 ppb | [1] |

| Aquatic Toxicity (Invertebrate) | Daphnia magna | 3.18 ppm | [1] |

| Mammalian LD50 (oral) | Rat | 3150-4000 mg/kg | [10] |

| Accepted Daily Intake (ADI) | Human | 0.0025 mg/kg/day | [10] |

Enzyme Inhibition Data

Experimental Workflows

Caption: General workflow for the synthesis of fenoxaprop-P-ethyl.

Conclusion

Fenoxaprop-ethyl, particularly its R-enantiomer, remains a cornerstone in the management of grass weeds in broadleaf cropping systems. Its discovery marked a significant advancement in selective herbicide technology. The synthesis, though multi-stepped, is well-established and provides a high-purity product. The targeted mode of action on the ACCase enzyme provides a clear biochemical basis for its efficacy and selectivity. The quantitative data presented underscores its effectiveness at relatively low application rates, with a generally favorable safety profile for the treated crops. Continued research into its application and the management of weed resistance will ensure the longevity of this important agricultural tool.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]

- 3. datamintelligence.com [datamintelligence.com]

- 4. dnr.wisconsin.gov [dnr.wisconsin.gov]

- 5. pub.isa-india.in [pub.isa-india.in]

- 6. isws.org.in [isws.org.in]

- 7. isws.org.in [isws.org.in]

- 8. isws.org.in [isws.org.in]

- 9. pub.isa-india.in [pub.isa-india.in]

- 10. bmbri.ca [bmbri.ca]

- 11. biorxiv.org [biorxiv.org]

- 12. The role of altered acetyl-CoA carboxylase in conferring resistance to fenoxaprop-P-ethyl in Chinese sprangletop (Leptochloa chinensis (L.) Nees) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ars.usda.gov [ars.usda.gov]

An In-depth Technical Guide to the Physicochemical Properties of (-)-Fenoxaprop-ethyl

This technical guide provides a comprehensive overview of the core physicochemical properties of the levorotatory isomer of fenoxaprop-ethyl, referred to as (-)-fenoxaprop-ethyl or the S-enantiomer. This document is intended for researchers, scientists, and professionals in drug development and related fields. It is important to note that while fenoxaprop-ethyl is a chiral herbicide, the majority of commercially available data pertains to the racemic mixture or the herbicidally active R-(+)-enantiomer, fenoxaprop-P-ethyl. Data specifically for the S-(-)-enantiomer is limited, and this guide will present available information for the racemate and the R-enantiomer for comparative purposes.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of fenoxaprop-ethyl (racemic mixture) and fenoxaprop-P-ethyl (R-enantiomer). These values provide a baseline for understanding the behavior of the individual enantiomers.

Table 1: General and Physical Properties

| Property | Fenoxaprop-ethyl (Racemic) | Fenoxaprop-P-ethyl (R-enantiomer) | Data Source |

| Molecular Formula | C₁₈H₁₆ClNO₅ | C₁₈H₁₆ClNO₅ | [1] |

| Molecular Weight | 361.8 g/mol | 361.8 g/mol | [1] |

| Physical State | Colorless to light beige solid | White to off-white crystalline solid | [1],[2] |

| Melting Point | 84-85 °C | 79-84 °C | [1],[3] |

| Boiling Point | Decomposes before boiling | >300 °C | [1],[3] |

| Vapor Pressure | 1.87 x 10⁻⁴ mPa (20 °C) | 0.11 Pa (100 °C) | [4],[2] |

Table 2: Solubility and Partition Coefficients

| Property | Fenoxaprop-ethyl (Racemic) | Fenoxaprop-P-ethyl (R-enantiomer) | Data Source |

| Water Solubility | 0.9 mg/L (25 °C) | 0.7 mg/L (20 °C) | [1] |

| Solubility in Organic Solvents | Soluble in acetone, toluene, ethyl acetate | Soluble in DMSO (≥ 100 mg/mL) | [1],[3] |

| Octanol-Water Partition Coefficient (log Kow) | 4.28 | 4.58 | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below, based on internationally recognized guidelines.

Determination of Melting Point

The melting point is determined using the capillary method.

Protocol:

-

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus, alongside a calibrated thermometer.

-

The temperature is raised gradually (approximately 1-2 °C per minute) as the melting point is approached.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.,[5],[6],[7],[8]

Determination of Water Solubility (OECD Guideline 105)

The flask method is suitable for substances with solubility above 10⁻² g/L.

Protocol:

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[9],[10],[11],[12],[13]

Determination of Vapor Pressure (OECD Guideline 104)

The dynamic (Cottrell's method) or static methods can be used.

Protocol (Dynamic Method):

-

The substance is heated in a system where the pressure is controlled.

-

The boiling temperature at a given pressure is measured.

-

The vapor pressure at different temperatures is determined by measuring the boiling points at various pressures.

-

The data is used to construct a vapor pressure curve.[14],[15],[16],[17],[18]

Determination of Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107 - Shake Flask Method)

This method determines the distribution of a substance between n-octanol and water.

Protocol:

-

A solution of the test substance in either n-octanol or water is prepared.

-

A known volume of this solution is placed in a flask with a known volume of the other immiscible solvent (pre-saturated with each other).

-

The flask is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to separate the two phases.

-

The concentration of the substance in both the n-octanol and water phases is determined by an appropriate analytical method.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is log Kow.[19],[20],[21],[22],[23]

Enantiomer Separation and Analysis (HPLC)

To analyze the individual enantiomers of fenoxaprop-ethyl, a chiral HPLC method is employed.

Protocol:

-

A solution of the fenoxaprop-ethyl sample is prepared in a suitable solvent (e.g., acetonitrile).

-

The solution is injected into an HPLC system equipped with a chiral stationary phase column.

-

A mobile phase, often a mixture of solvents like isooctane and isopropanol with a chiral selector, is used to separate the enantiomers.

-

The separated enantiomers are detected using a UV detector.

-

The retention times and peak areas of the R-(+) and S-(-) enantiomers are used for identification and quantification.[24]

Visualizations

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Fenoxaprop-ethyl acts as a herbicide by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[4] This enzyme catalyzes the first committed step in fatty acid biosynthesis. The R-enantiomer (fenoxaprop-P-ethyl) is the biologically active form that binds to the enzyme, leading to a disruption of lipid synthesis, which is essential for cell membrane formation and plant growth.[25],[26],[27],[28],[29],[30],[31]

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by Fenoxaprop-ethyl.

Experimental Workflow: Octanol-Water Partition Coefficient (Shake Flask Method)

The following diagram illustrates the key steps involved in determining the octanol-water partition coefficient using the shake flask method as described in OECD Guideline 107.

Caption: Workflow for Kow Determination (OECD 107).

References

- 1. Fenoxaprop-ethyl | C18H16ClNO5 | CID 47938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 3. Fenoxaprop-p-ethyl CAS#: 71283-80-2 [m.chemicalbook.com]

- 4. Fenoxaprop-ethyl [sitem.herts.ac.uk]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 10. Water Solubility | Scymaris [scymaris.com]

- 11. oecd.org [oecd.org]

- 12. filab.fr [filab.fr]

- 13. oecd.org [oecd.org]

- 14. laboratuar.com [laboratuar.com]

- 15. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]

- 16. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 24. Fenoxaprop-P-ethyl [cipac.org]

- 25. Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The role of altered acetyl-CoA carboxylase in conferring resistance to fenoxaprop-P-ethyl in Chinese sprangletop (Leptochloa chinensis (L.) Nees) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. downloads.regulations.gov [downloads.regulations.gov]

Environmental Fate of Fenoxaprop-Ethyl Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxaprop-ethyl is a selective post-emergence herbicide used to control annual and perennial grass weeds in various crops.[1][2] It belongs to the aryloxyphenoxypropionate class of herbicides, which act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis.[3] Fenoxaprop-ethyl is a chiral compound, with the R-enantiomer (fenoxaprop-P-ethyl) being the herbicidally active isomer.[4][5][6] Understanding the environmental fate of fenoxaprop-ethyl and its isomers is crucial for assessing its ecological risk and ensuring its safe use. This technical guide provides a comprehensive overview of the degradation, transformation, and dissipation of fenoxaprop-ethyl isomers in the environment, with a focus on quantitative data, experimental protocols, and key transformation pathways.

Degradation and Dissipation in Environmental Compartments

Fenoxaprop-ethyl is generally not persistent in the environment, undergoing relatively rapid degradation in soil and water.[5][7] The primary routes of dissipation include hydrolysis, microbial degradation, and photodegradation.[1][4][8]

Hydrolysis

Hydrolysis is a major degradation pathway for fenoxaprop-ethyl, and its rate is strongly dependent on pH.[9][10] In aqueous solutions, fenoxaprop-ethyl is relatively stable in neutral conditions but degrades rapidly in both acidic and basic environments.[9][11]

-

Acidic Conditions (pH 4-5): Under acidic conditions, the ether linkage of fenoxaprop-ethyl is cleaved, forming 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) and ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP).[9][12]

-

Basic Conditions (pH 8-10): In basic conditions, the ester bond is hydrolyzed, leading to the formation of the herbicidally active metabolite, fenoxaprop acid (FA).[9][11]

-

Neutral Conditions (pH 6-7): Both degradation pathways, ether cleavage and ester hydrolysis, can occur concurrently in neutral media.[9][11]

Microbial Degradation

Microbial processes play a significant role in the degradation of fenoxaprop-ethyl in soil and water.[1][4] The primary microbial transformation is the rapid hydrolysis of the ethyl ester to form fenoxaprop acid (FA).[1][12] This de-esterification is a crucial activation step, as fenoxaprop acid is the phytotoxic form of the herbicide.[1] Further degradation of fenoxaprop acid can lead to the formation of CDHB and other minor metabolites.[1][4] Studies have shown that the degradation of fenoxaprop-ethyl and its metabolite, fenoxaprop acid, is enantioselective, with the S-(-)-enantiomer often degrading faster than the herbicidally active R-(+)-enantiomer.[4][13] This enantioselectivity is attributed to microbially mediated processes.[4][13] Several bacterial strains, such as Alcaligenes sp., have been identified as capable of utilizing fenoxaprop-p-ethyl as a carbon source.[14]

Photodegradation

Photodegradation, or photolysis, contributes to the dissipation of fenoxaprop-ethyl in aqueous environments and on plant and soil surfaces.[8][15][16] Under solar irradiation, fenoxaprop-ethyl can undergo several photochemical reactions, including:

-

De-esterification to form fenoxaprop acid (FA).[16]

-

Cleavage of the ether linkage to produce CDHB and EHPP.[15]

The photolysis half-life of fenoxaprop-p-ethyl in sterile, distilled water can be quite long, but it is significantly shorter in natural field water due to the combined effects of microbial and photochemical reactions.[7] Some photoproducts, such as 4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP) and hydroquinone, have been shown to be more toxic to aquatic organisms like Daphnia magna than the parent compound.[16][17]

Quantitative Data on Environmental Fate

The following tables summarize the quantitative data on the dissipation and degradation of fenoxaprop-ethyl and its metabolites in various environmental matrices.

Table 1: Half-life of Fenoxaprop-ethyl and its Metabolites in Soil

| Compound | Soil Type | Half-life (days) | Reference |

| Fenoxaprop-p-ethyl | Wheat field soil | 1.45 - 2.30 | [18] |

| Fenoxaprop-p-ethyl | Wheat plants and soil (Beijing) | 1.50 (plants), 2.36 (soil) | [19] |

| Fenoxaprop-p-ethyl | Wheat plants and soil (Hubei) | 2.28 (plants), 1.79 (soil) | [19] |

| Fenoxaprop ethyl | Soil | 0.5 | [20] |

| Fenoxaprop acid | Wheat field soil | > 30 | [18] |

| Fenoxaprop acid | Soil | 7.3 | [20] |

| S-(-)-Fenoxaprop acid | Three different soils | 2.03 - 5.17 | [4] |

| R-(+)-Fenoxaprop acid | Three different soils | 2.42 - 20.39 | [4] |

Table 2: Half-life of Fenoxaprop-p-ethyl in Aqueous Media

| Medium | pH | Half-life | Reference |

| Milli-Q water (sunlight) | - | 16.8 days | [8] |

| Acidic water (sunlight) | 5.0 | 17.6 days | [8] |

| Neutral water (sunlight) | 7.0 | ~20 days | [8] |

| Basic water (sunlight) | 9.0 | 2.0 days | [8] |

| Sterile, distilled water (photolysis) | - | 269.19 hours | [7] |

| Field water (photolysis & microbial action) | - | 29.2 hours | [7] |

| Water (field conditions) | - | < 4 hours | [7] |

| Water-sediment microcosms | - | < 1 day | [21] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the environmental fate of pesticides. The following sections outline typical experimental protocols used in studies of fenoxaprop-ethyl.

Soil Dissipation Studies

Objective: To determine the rate of degradation and the formation and decline of metabolites of fenoxaprop-ethyl in soil under controlled laboratory or field conditions.

Methodology:

-

Soil Selection and Characterization: Select representative agricultural soils. Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.[1]

-

Test Substance Application: Apply a known concentration of fenoxaprop-ethyl (often radiolabeled for easier tracking) to the soil samples.[12]

-

Incubation: Incubate the treated soil samples under controlled conditions of temperature and moisture.[1] For field studies, apply the herbicide to designated plots under natural environmental conditions.[18]

-

Sampling: Collect soil samples at predetermined time intervals.[18]

-

Extraction: Extract the parent compound and its metabolites from the soil samples using an appropriate solvent, such as acetonitrile.[1][18]

-

Analysis: Analyze the extracts using analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to quantify the concentrations of fenoxaprop-ethyl and its degradation products.[4][18][19] For chiral analysis, a chiral HPLC column is used to separate the enantiomers.[4]

-

Data Analysis: Determine the dissipation kinetics, typically following first-order kinetics, and calculate the half-life (DT50) of the parent compound and its metabolites.[18]

Hydrolysis Studies

Objective: To determine the rate of hydrolysis of fenoxaprop-ethyl in aqueous solutions at different pH values.

Methodology:

-

Buffer Solutions: Prepare sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9) to represent different environmental conditions.[9]

-

Test Substance Application: Add a known concentration of fenoxaprop-ethyl to the buffer solutions.

-

Incubation: Incubate the solutions in the dark at a constant temperature to prevent photodegradation.[8]

-

Sampling: Collect aliquots from each solution at specified time intervals.

-

Analysis: Analyze the samples directly by HPLC or after extraction to determine the concentration of the parent compound and its hydrolysis products.[9]

-

Data Analysis: Calculate the hydrolysis rate constants and half-lives for each pH value.[9]

Photodegradation Studies

Objective: To determine the rate and pathway of photodegradation of fenoxaprop-ethyl in water.

Methodology:

-

Test Solutions: Prepare aqueous solutions of fenoxaprop-ethyl in sterile, purified water or buffer solutions.[8]

-

Irradiation: Expose the test solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp) or to natural sunlight.[8][15] Run parallel control samples incubated in the dark.[8]

-

Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

-

Analysis: Analyze the samples using HPLC or LC-MS/MS to identify and quantify the parent compound and its photoproducts.[8][15]

-

Data Analysis: Determine the photodegradation kinetics and calculate the photolytic half-life.[8]

Signaling Pathways and Logical Relationships

The degradation of fenoxaprop-ethyl in the environment follows distinct pathways depending on the prevailing conditions. These can be visualized to better understand the transformation processes.

Fenoxaprop-Ethyl Degradation Pathways

Caption: Degradation pathways of fenoxaprop-ethyl in the environment.

Experimental Workflow for Soil Dissipation Study

Caption: A typical experimental workflow for a soil dissipation study.

Conclusion

The environmental fate of fenoxaprop-ethyl is characterized by its relatively rapid degradation through hydrolysis, microbial action, and photolysis. The primary degradation product, fenoxaprop acid, is herbicidally active and can exhibit enantioselective degradation. While fenoxaprop-ethyl itself is not persistent, some of its degradation products can be more stable and, in some cases, more toxic than the parent compound. A thorough understanding of these transformation pathways and the factors influencing them is essential for a comprehensive environmental risk assessment. The standardized experimental protocols outlined in this guide provide a framework for generating reliable data on the environmental behavior of fenoxaprop-ethyl and its isomers.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]

- 6. Fenoxaprop-P-ethyl [cipac.org]

- 7. Environmental persistence and fate of fenoxaprop‐ethyl | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. rroij.com [rroij.com]

- 9. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fenoxaprop-ethyl | C18H16ClNO5 | CID 47938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biodegradation of fenoxaprop-p-ethyl by bacteria isolated from sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Residues and dissipation of the herbicide fenoxaprop-P-ethyl and its metabolite in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Persistence of herbicide fenoxaprop ethyl and its acid metabolite in soil and wheat crop under Indian tropical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of the S-(-)-enantiomer of Fenoxaprop-ethyl: A Technical Review

Disclaimer: Comprehensive toxicological data specifically for the S-(-)-enantiomer of fenoxaprop-ethyl is limited in publicly available scientific literature. The majority of regulatory and research studies have focused on the racemic mixture (fenoxaprop-ethyl) or the herbicidally active R-(+)-enantiomer (fenoxaprop-P-ethyl). This document summarizes the available information on the stereoselective toxicity of fenoxaprop-ethyl and provides a detailed toxicological profile of the racemic mixture and the R-(+)-enantiomer as a frame of reference. The potential for different toxicological properties of the S-(-)-enantiomer should be considered.

Introduction